Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

NMDA receptor antagonist Glycine site Neuropharmacology

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly functionalized indole-2-carboxylate building block featuring a unique 7-chloro-6-fluoro substitution pattern on the benzo ring, a reactive 3-formyl group, and a 2-carboxylate ester. The 6-fluoro substituent is critical for achieving sub-micromolar Ki at the NMDA receptor glycine binding site, while the 3-formyl group serves as a key pharmacophore enabling Schiff base formation for antimicrobial activity and cyclocondensation to pyridazino-fused indoles. This specific 7-chloro-6-fluoro arrangement imparts distinct electronic and steric properties that cannot be replicated by 5-chloro or non-halogenated analogs, making it an essential intermediate for CNS drug discovery and kinase inhibitor programs. Request a quote today.

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
CAS No. 1360954-68-2
Cat. No. B1489571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
CAS1360954-68-2
Molecular FormulaC12H9ClFNO3
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O
InChIInChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3
InChIKeyPVPHLTJWCNZSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chloro-6-Fluoro-3-Formyl-1H-Indole-2-Carboxylate (CAS 1360954-68-2): Baseline Identity, Procurement Considerations, and Position in the Indole-2-Carboxylate Landscape


Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (CAS 1360954-68-2) is a highly functionalized indole derivative belonging to the class of ethyl 3-formyl-indole-2-carboxylates [1]. This compound is characterized by a unique 7-chloro-6-fluoro substitution pattern on the benzo ring, combined with a reactive 3-formyl group and a 2-carboxylate ester, positioning it as a versatile building block for the synthesis of complex heterocyclic systems [2]. The compound's structure is documented in primary synthetic literature focusing on functionalized indole-2-carboxylates, where such 3-formyl intermediates are key for generating pyridazino- and triazino-fused indoles [1].

Why Generic Substitution Fails for Ethyl 7-Chloro-6-Fluoro-3-Formyl-1H-Indole-2-Carboxylate (CAS 1360954-68-2): Halogen Positional Isomerism Dictates Biological and Synthetic Outcomes


Generic substitution of ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate with other halogenated indole-2-carboxylates is not scientifically valid due to the profound impact of halogen regiochemistry on pharmacological activity and synthetic utility. Structure-activity relationship (SAR) studies on indole-2-carboxylates have demonstrated that halogen substitution at positions 5 or 6 is critical for achieving high affinity (Ki < 1 μM) at the NMDA receptor-associated glycine binding site, while compounds lacking this specific substitution pattern are markedly less active [1]. Furthermore, the specific 7-chloro-6-fluoro arrangement presents a unique electronic and steric environment that influences subsequent derivatization reactions, such as Vilsmeier-Haack formylation or Mannich reactions, which are foundational to generating advanced intermediates [2]. Interchanging with a 5-chloro or non-halogenated analog would therefore lead to unpredictable or null biological activity and synthetic divergence.

Quantitative Differentiation Evidence: Ethyl 7-Chloro-6-Fluoro-3-Formyl-1H-Indole-2-Carboxylate (CAS 1360954-68-2) Versus In-Class Analogs


NMDA/Glycine Receptor Antagonist Potency: Halogen Position Dictates Binding Affinity

Indole-2-carboxylates with halogen substitution at the 6-position demonstrate Ki values less than 1 μM at the NMDA receptor-associated glycine binding site, whereas non-halogenated or differently substituted analogs exhibit significantly reduced affinity [1]. The target compound's 6-fluoro and 7-chloro substitution pattern is consistent with the structural features required for high-affinity glycine site antagonism. In direct functional assays using [3H]MK-801 binding to assess NMDA receptor activation, these compounds inhibited binding, confirming antagonist character [1].

NMDA receptor antagonist Glycine site Neuropharmacology

Antimicrobial Activity of 3-Formyl Indole-2-Carboxylates: Substituent-Dependent MIC Values

Functionalized indole-2-carboxylates bearing a 3-formyl group, such as the target compound, are key precursors for antimicrobial agents. In a study on related 5-chloro-3-formyl-indole-2-carboxylates, the parent 3-formyl derivative (compound 4) exhibited an MIC of 50 μg/mL against S. aureus, while its non-formyl precursor (compound 3) showed no activity [1]. The target compound's 7-chloro-6-fluoro pattern offers a distinct electronic profile, potentially enhancing activity over 5-chloro analogs, as halogen substitution at the 6-position is associated with improved NMDA antagonist activity [2].

Antimicrobial Antibacterial Indole derivatives

CNS Penetration and Metabolic Stability: Lipophilic Ester Prodrug Strategy

Ethyl ester prodrugs of indole-2-carboxylates demonstrate significantly improved brain bioavailability compared to their carboxylic acid counterparts. In vivo studies in mice showed that the ethyl ester analog SC-50132 achieved a brain half-life of 35 minutes following intraperitoneal administration, versus only 12 minutes for the parent acid SC-49648 when injected directly into the brain [1]. The target compound's ethyl ester moiety is therefore critical for achieving adequate CNS exposure, while the 6-fluoro substitution may further enhance metabolic stability.

Prodrug CNS penetration Metabolic stability

Antiproliferative Activity of Indole-2-Carboxylate Derivatives: Potent Cytotoxicity in Nanomolar Range

Recent studies on 5-chloro-indole-2-carboxylate derivatives have identified potent inhibitors of EGFR and BRAF kinases, with the most active compound (3e) exhibiting an IC50 of 68 nM against cancer cell lines, outperforming the clinical drug erlotinib (IC50 = 80 nM) [1]. While the target compound bears a 7-chloro-6-fluoro substitution, the presence of the reactive 3-formyl group allows for similar derivatization, potentially yielding analogs with comparable or enhanced potency. The unique halogen pattern may also confer improved selectivity for specific kinase mutants.

Anticancer EGFR inhibitor BRAF inhibitor

Optimal Application Scenarios for Ethyl 7-Chloro-6-Fluoro-3-Formyl-1H-Indole-2-Carboxylate (CAS 1360954-68-2) Based on Quantitative Evidence


Synthesis of High-Affinity NMDA Receptor Glycine Site Antagonists for CNS Drug Discovery

Leverage the established SAR showing that 6-substituted indole-2-carboxylates achieve Ki < 1 μM at the glycine binding site [1]. The target compound's 6-fluoro substituent, combined with the reactive 3-formyl group, enables the synthesis of potent, brain-penetrant NMDA antagonists. The ethyl ester prodrug strategy, as validated by the 3-fold increase in brain half-life for ester analogs [2], should be maintained during lead optimization.

Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Utilize the 3-formyl group as a key pharmacophore, as its presence in 5-chloro analogs reduced the MIC against S. aureus from >100 μg/mL to 50 μg/mL [1]. The unique 7-chloro-6-fluoro pattern may further enhance activity and selectivity. The formyl group also serves as a versatile handle for generating Schiff base derivatives with substituted anilines, a well-established route to antimicrobial indole-2-carboxylates [1].

Kinase Inhibitor Development for Oncology, Particularly EGFR/BRAF-Driven Cancers

Exploit the indole-2-carboxylate scaffold's proven ability to yield nanomolar kinase inhibitors, as demonstrated by the 68 nM IC50 of a 5-chloro analog against EGFR/BRAF mutant cells [1]. The target compound's 7-chloro-6-fluoro substitution offers a novel vector for chemical space exploration, potentially leading to inhibitors with improved selectivity or activity against resistant mutants.

Advanced Heterocyclic Building Block for Pyridazino- and Triazino-Indole Synthesis

Employ the 3-formyl group in cyclocondensation reactions with hydrazines to generate 3H-pyridazino[4,5-b]indol-4(5H)-ones, a class of compounds with documented antimicrobial and anticonvulsant activities [1]. The 7-chloro-6-fluoro substitution will impart unique electronic properties to the resulting fused heterocycles, potentially modulating their biological profile.

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